molecular formula C23H26N4O2 B5155486 1-[4-[3-[[[4-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone

1-[4-[3-[[[4-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone

Cat. No.: B5155486
M. Wt: 390.5 g/mol
InChI Key: MGPLXPJSXJHYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[3-[[[4-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone is a complex organic compound that features a furan ring, a pyridine ring, and a piperazine ring

Preparation Methods

The synthesis of 1-[4-[3-[[[4-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance. The process involves the use of boron reagents and palladium catalysts to couple aryl halides with boronic acids or esters .

Chemical Reactions Analysis

1-[4-[3-[[[4-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the furan and pyridine rings, using reagents like sodium hydride or lithium diisopropylamide.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-[3-[[[4-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The furan ring can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects . The pyridine and piperazine rings can enhance the compound’s binding affinity to various receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar compounds include other furan derivatives and pyridine-containing molecules. For example:

1-[4-[3-[[[4-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone stands out due to its unique combination of furan, pyridine, and piperazine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[3-[[[4-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-18(28)26-11-13-27(14-12-26)23-21(4-2-10-25-23)17-24-16-19-6-8-20(9-7-19)22-5-3-15-29-22/h2-10,15,24H,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPLXPJSXJHYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNCC3=CC=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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